molecular formula C21H29N3O2 B4083419 N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide

N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide

Cat. No. B4083419
M. Wt: 355.5 g/mol
InChI Key: DXONEFWPLQKJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide, also known as AEPMA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. AEPMA is a malonamide derivative that contains an adamantyl group, an ethyl group, and a pyridin-4-ylmethyl group.

Mechanism of Action

The mechanism of action of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This compound has also been shown to disrupt the cell cycle and induce apoptosis in cancer cells. The precise molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is also soluble in a wide range of solvents, making it suitable for various experimental conditions. This compound has some limitations, including its high cost and limited availability. This compound is also a relatively new compound, and its properties and applications are still being investigated.

Future Directions

There are several future directions for the research on N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide. One potential direction is the investigation of this compound as a potential anticancer agent. This compound has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of this compound as a potential chelating agent for the removal of heavy metals from water. This compound has been shown to exhibit high selectivity for certain heavy metals, and further studies are needed to determine its potential applications in environmental remediation. Additionally, the investigation of this compound as a potential ligand in coordination chemistry could lead to the development of new materials with unique properties.

Scientific Research Applications

N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. This compound has also been investigated as a potential chelating agent for the removal of heavy metals from water. This compound has been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

N-(1-adamantyl)-N'-ethyl-N'-(pyridin-4-ylmethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-2-24(14-15-3-5-22-6-4-15)20(26)10-19(25)23-21-11-16-7-17(12-21)9-18(8-16)13-21/h3-6,16-18H,2,7-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXONEFWPLQKJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Reactant of Route 2
Reactant of Route 2
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Reactant of Route 3
Reactant of Route 3
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Reactant of Route 4
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Reactant of Route 5
Reactant of Route 5
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Reactant of Route 6
Reactant of Route 6
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.